GSK343

Catalog No.
S529441
CAS No.
1346704-33-3
M.F
C31H39N7O2
M. Wt
541.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK343

CAS Number

1346704-33-3

Product Name

GSK343

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)-4-pyridinyl]-1-propan-2-ylindazole-4-carboxamide

Molecular Formula

C31H39N7O2

Molecular Weight

541.7 g/mol

InChI

InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40)

InChI Key

ULNXAWLQFZMIHX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK343; GSK-343; GSK 343.

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C

The exact mass of the compound 1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide is 541.31652 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK343 is a potent, cell-active, and S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions by directly blocking the enzymatic activity of EZH2, leading to decreased trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark for gene silencing. This compound was developed as a selective chemical probe to enable precise investigation into the biological roles of EZH2 in gene expression and cancer pathology.

While other EZH2 inhibitors like GSK126 and EPZ-6438 exist, they are not functionally interchangeable with GSK343. Key differentiators in selectivity against the close homolog EZH1 can lead to divergent biological outcomes, confounding target validation studies. For example, dual EZH1/EZH2 inhibitors such as UNC1999 may be preferred for contexts where both enzymes are compensatory, whereas GSK343 is designed for isolating EZH2-specific effects. Furthermore, compounds optimized for in vivo pharmacokinetics may carry a different cost and property profile, making GSK343 a more targeted and economical choice for specific in vitro and cell-based assays where high EZH2-over-EZH1 selectivity is the primary requirement.

High Selectivity Over EZH1 for Unambiguous Target Validation

GSK343 demonstrates superior selectivity for EZH2 over its close homolog EZH1 when compared to other common inhibitors. In biochemical assays, GSK343 is 60-fold more selective for EZH2 than EZH1. This provides a distinct advantage over dual EZH1/EZH2 inhibitors like UNC1999, which is only about 10-fold selective, and is comparable to other dedicated EZH2 inhibitors like GSK126.

Evidence DimensionBiochemical Selectivity (EZH2 vs. EZH1)
Target Compound Data60-fold selectivity for EZH2
Comparator Or BaselineUNC1999: ~10-fold selectivity
Quantified DifferenceApproximately 6x higher selectivity over EZH1 compared to UNC1999
ConditionsCell-free biochemical methyltransferase assays.

This high selectivity minimizes confounding off-target effects from EZH1 inhibition, ensuring that observed results are attributable specifically to EZH2 modulation.

Potent and Proven Inhibition of Cellular H3K27 Trimethylation

GSK343 effectively engages its target in a cellular context, potently reducing levels of the H3K27me3 epigenetic mark. In HCC1806 breast cancer cells, GSK343 inhibited H3K27 trimethylation with an IC50 of approximately 174 nM. This level of cellular activity confirms the compound's ability to cross the cell membrane and inhibit EZH2 in a functional cellular environment, a critical prerequisite for its use in cell-based screening and mechanistic studies.

Evidence DimensionCellular IC50 for H3K27me3 Reduction
Target Compound Data174 nM
Comparator Or BaselineN/A (Demonstration of cellular activity)
Quantified DifferenceN/A
ConditionsHCC1806 breast cancer cell line, immunofluorescence or Western blot-based detection.

This provides buyers with confidence that GSK343 is not just a potent biochemical inhibitor but is a validated tool for reliably modulating epigenetic pathways within living cells.

Handling Profile Suited for In Vitro Assays and Cell Culture Applications

GSK343 is characterized by low membrane permeability, as determined in Caco-2 cell assays (Papp < 1.0 x 10⁻⁶ cm/s). While this indicates unsuitability for oral in vivo studies, it defines the compound as a specialized tool for direct application in controlled environments such as biochemical assays and standard cell culture. This contrasts with compounds like GSK126, which were further developed for improved pharmacokinetic properties for in vivo use. For researchers focused on in vitro screening, target validation, or cell-based mechanistic studies, GSK343's profile allows for cost-effective procurement without the unnecessary features of an in vivo-optimized drug candidate.

Evidence DimensionApparent Permeability Coefficient (Papp)
Target Compound Data< 1.0 x 10⁻⁶ cm/s
Comparator Or BaselineHigh permeability benchmark: > 10 x 10⁻⁶ cm/s
Quantified DifferenceQualifies as a low-permeability compound.
ConditionsCaco-2 cell monolayer permeability assay.

This positions GSK343 as the right-fit, economical choice for in vitro and cellular experiments, avoiding the premium paid for pharmacokinetic properties that are irrelevant to the application.

Target Validation Studies Requiring High EZH2 Specificity

For experiments designed to confirm that a cellular phenotype is a direct result of EZH2 inhibition, GSK343 is the appropriate tool. Its high selectivity over the closely related EZH1 ensures that observed effects are not convoluted by off-target inhibition, providing clearer, more publishable data.

Cell-Based Screening for Modulators of EZH2-Dependent Pathways

GSK343's proven ability to potently inhibit H3K27me3 in multiple cancer cell lines makes it a reliable positive control and benchmark compound for cell-based assays. Its established cellular IC50 provides a clear concentration range for effective use in high-throughput screening and dose-response studies.

In Vitro Enzymatic and Biochemical Assays

As a direct, SAM-competitive inhibitor with a low nanomolar IC50, GSK343 is ideally suited for in vitro studies of EZH2 enzyme kinetics and for screening other potential inhibitors. Its profile as a dedicated in vitro tool makes it a cost-effective choice for these applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

541.31652351 Da

Monoisotopic Mass

541.31652351 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK343

Dates

Last modified: 08-15-2023
1: Amatangelo MD, Garipov A, Li H, Conejo-Garcia JR, Speicher DW, Zhang R. Three-dimensional culture sensitizes epithelial ovarian cancer cells to EZH2 methyltransferase inhibition. Cell Cycle. 2013 Jun 10;12(13). [Epub ahead of print] PubMed PMID: 23759589.

Explore Compound Types